2-Phenylcyclobutan-1-amine
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Overview
Description
2-Phenylcyclobutan-1-amine is an organic compound with the molecular formula C10H13N It belongs to the class of cyclobutanes and primary amines This compound is characterized by a cyclobutane ring substituted with a phenyl group and an amine group at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclobutan-1-amine typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.
Phenylation: The cyclobutanone is then subjected to a phenylation reaction, where a phenyl group is introduced at the second position of the cyclobutane ring.
Amination: The final step involves the introduction of an amine group at the first position of the cyclobutane ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclobutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group or the amine group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various cyclobutane derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Phenylcyclobutan-1-amine: Similar structure but with the phenyl group at the first position.
Cyclobutanamine: Lacks the phenyl group, making it less hydrophobic.
Phenethylamine: An open-chain analogue with different chemical properties.
Uniqueness: 2-Phenylcyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a cyclobutane ring with a phenyl group and an amine group makes it a versatile compound for various applications.
Biological Activity
2-Phenylcyclobutan-1-amine (PCBA) is a cyclic amine with a unique structural configuration that includes a cyclobutane ring and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited. This article explores the biological activity of PCBA, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N. Its structure is characterized by:
- A cyclobutane ring, which introduces strain that can influence reactivity.
- A phenyl group that enhances hydrophobic interactions and may affect binding affinity to biological targets.
- An amine functional group capable of forming hydrogen bonds with various biomolecules.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can engage in hydrogen bonding and electrostatic interactions, while the phenyl group can participate in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate the activity of target molecules, influencing various biochemical pathways.
Biological Activity
While direct studies on the biological activity of PCBA are sparse, several insights can be drawn from related compounds:
- Pharmacological Potential : Compounds with similar structures often exhibit significant pharmacological properties. Cyclobutane derivatives have been noted for their potential in medicinal chemistry, particularly in developing new therapeutic agents targeting various diseases.
- DPP-4 Inhibition : Research on related derivatives has shown promising results as Dipeptidyl Peptidase IV (DPP-4) inhibitors, which are relevant in diabetes management. For instance, derivatives designed from phenyl-cyclobutane frameworks have demonstrated potent DPP-4 inhibition with IC50 values as low as 2.0 nM . This suggests that PCBA could potentially possess similar inhibitory effects, warranting further investigation.
- Enzyme Interactions : The structural features of PCBA make it a candidate for studying enzyme interactions and protein binding . Its unique combination of cyclic and aromatic structures may enhance its ability to bind to active sites on enzymes.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
1-Phenylcyclobutan-1-amine | Similar structure | Phenyl group at the first position |
Cyclobutanamine | Lacks phenyl group | Less hydrophobic; different binding properties |
Phenethylamine | Open-chain analogue | Different chemical properties; lacks cyclic structure |
Research Findings
Despite limited direct studies on this compound itself, research into its structural analogs provides valuable insights:
- Synthesis and Reactivity : Studies have explored various synthetic routes for cyclobutane derivatives, including oxidation and reduction reactions that could be applicable to PCBA . Understanding these reactions can help in designing targeted modifications to enhance biological activity.
- Potential Applications : The compound's unique structural characteristics suggest potential applications in drug development, particularly as a building block for synthesizing more complex pharmaceutical agents .
- Case Studies : Investigations into related compounds have shown efficacy in improving glucose tolerance and inhibiting DPP-4 activity, indicating a pathway for future research into PCBA's therapeutic potential .
Properties
IUPAC Name |
2-phenylcyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQLQANCCIABY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17293-44-6 |
Source
|
Record name | 2-Phenylcyclobutanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17293-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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